
1H-Indole-4-carboxaldehyde, 6-methoxy-7-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 7th position, a methoxy group at the 6th position, and a formyl group at the 4th position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the indole derivative.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBOXYLIC ACID
Reduction: 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-METHANOL
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is largely dependent on its interaction with biological targets. It may act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards certain molecular targets, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-BENZYLOXYINDOLE: Lacks the methoxy and formyl groups, making it less versatile in chemical reactions.
6-METHOXYINDOLE: Lacks the benzyloxy and formyl groups, affecting its biological activity.
4-FORMYLINDOLE: Lacks the benzyloxy and methoxy groups, limiting its applications.
Uniqueness
7-(BENZYLOXY)-6-METHOXY-1H-INDOLE-4-CARBALDEHYDE is unique due to the presence of all three functional groups (benzyloxy, methoxy, and formyl) on the indole ring. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
102357-91-5 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
6-methoxy-7-phenylmethoxy-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-13(10-19)14-7-8-18-16(14)17(15)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 |
Clave InChI |
OISQWFYNQZSDHD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=CN2)C(=C1)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


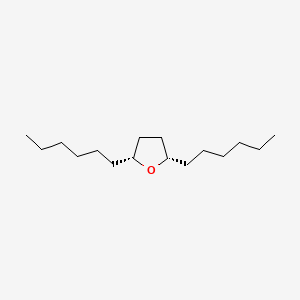

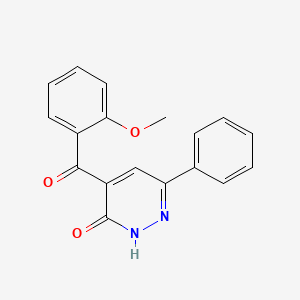
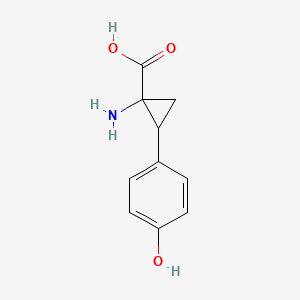
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)
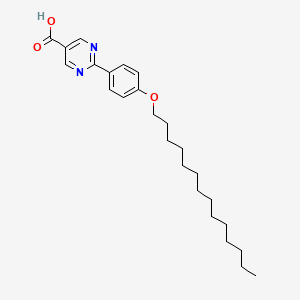

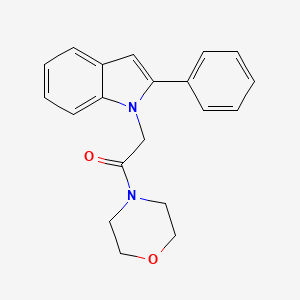

![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)
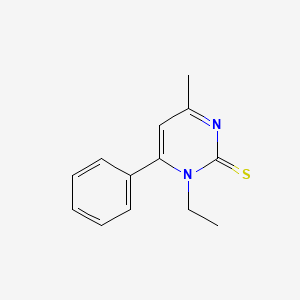
![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

